REACTION_CXSMILES
|
CO.[N+](C1C=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])([O-])=O.[C:13]([O:21]CC)([O:18][CH2:19][CH3:20])(OCC)[CH3:14].C(O)C>C(OCC)(=O)C>[O:12]1[CH:7]=[CH:8][CH:9]=[C:10]1[CH2:14][C:13]([O:18][CH2:19][CH3:20])=[O:21]
|
Name
|
|
Quantity
|
60.8 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
194.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were slowly heated during 8-10 h to 145°-150° under nitrogen atmosphere
|
Duration
|
9 (± 1) h
|
Type
|
DISTILLATION
|
Details
|
were gradually distilled off whereas the excess of triethyl ortho-acetate
|
Type
|
DISTILLATION
|
Details
|
was recovered by vacuum distillation
|
Type
|
DISSOLUTION
|
Details
|
The thus obtained residue was dissolved in petrol ether (b.p. 30°-50°)
|
Type
|
WASH
|
Details
|
the resulting solution was washed with 5% aqueous NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
finally evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.6 g | |
YIELD: PERCENTYIELD | 52.5% | |
YIELD: CALCULATEDPERCENTYIELD | 377.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |